

Physical and chemical properties of N-Methyllindcarpine

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Compound of Interest

Compound Name: *N-Methyllindcarpine*

Cat. No.: *B599362*

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N-Methyllindcarpine: An In-depth Technical Guide

Preliminary Note for Researchers, Scientists, and Drug Development Professionals: Comprehensive experimental data on the physical and chemical properties, as well as the biological activities of **N-Methyllindcarpine**, is exceptionally scarce in the public domain. This guide compiles the available predicted data and outlines general experimental protocols that would be necessary to fully characterize this compound. The information presented herein is intended to serve as a foundational resource and a roadmap for future research endeavors.

Physicochemical Properties

Quantitative data for **N-Methyllindcarpine** is limited. The following table summarizes the predicted physical and chemical properties.

| Property | Value | Source |
|-------------------|---|-----------|
| Molecular Formula | C ₂₁ H ₂₅ NO ₄ | Predicted |
| Molecular Weight | 355.43 g/mol | Predicted |
| Melting Point | Not Available | - |
| Boiling Point | 529.3 ± 50.0 °C | Predicted |
| Density | 1.290 ± 0.06 g/cm ³ | Predicted |
| pKa | 9.46 ± 0.20 | Predicted |
| Solubility | Not Available | - |

Note: These values are based on computational predictions and require experimental verification.

Spectroscopic Data

Detailed experimental spectroscopic data for **N-Methylindcarpine** is not currently available. For the structural elucidation and confirmation of **N-Methylindcarpine**, a standard battery of spectroscopic analyses would be required.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- ¹H NMR:** Proton NMR would be essential to determine the number of different types of protons and their connectivity. Key signals would include those for aromatic protons, methoxy groups, the N-methyl group, and protons on the alkaloid core.
- ¹³C NMR:** Carbon NMR, including broadband decoupled and DEPT experiments, would identify the number of non-equivalent carbons and distinguish between methyl, methylene, methine, and quaternary carbons.
- 2D NMR (COSY, HSQC, HMBC):** These experiments would be crucial for establishing the complete chemical structure by revealing proton-proton and proton-carbon correlations.

Mass Spectrometry (MS)

High-resolution mass spectrometry (HRMS) would be necessary to confirm the molecular formula by providing a highly accurate mass measurement. Fragmentation patterns observed in MS/MS experiments would offer valuable information about the compound's structure.

Infrared (IR) Spectroscopy

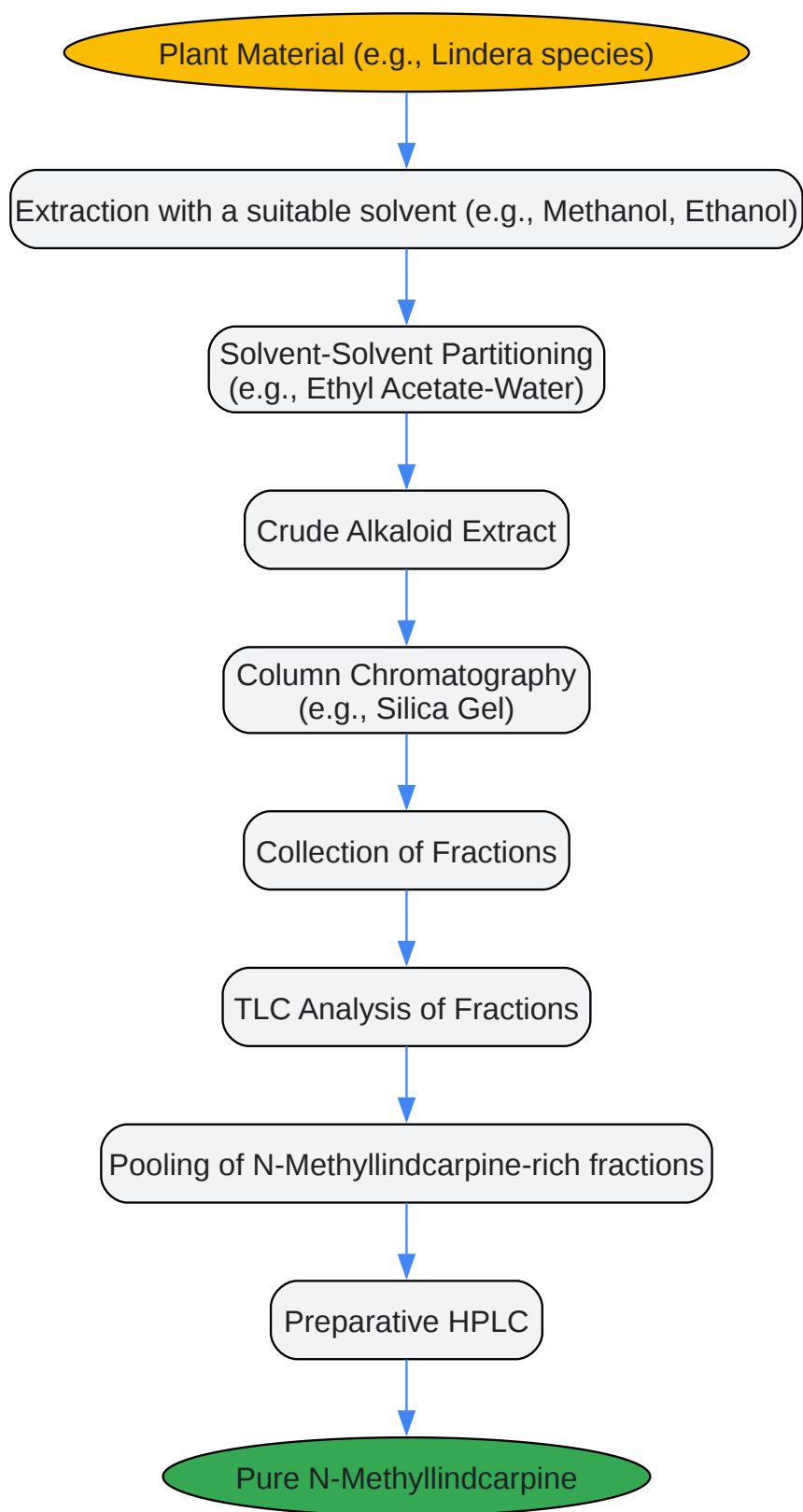
IR spectroscopy would help identify key functional groups present in the molecule, such as C-H (aromatic and aliphatic), C=C (aromatic), C-O, and C-N bonds.

Experimental Protocols

Detailed experimental protocols for the isolation, synthesis, or biological evaluation of **N-Methyllindcarpine** have not been published. The following sections outline general methodologies that could be adapted for this purpose.

Isolation of N-Methyllindcarpine

N-Methyllindcarpine is an alkaloid that could potentially be isolated from plant sources, such as species of the *Lindera* genus. A general workflow for its isolation is proposed below.



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Caption: General workflow for the isolation of **N-Methylindcarpine**.

Methodology:

- **Extraction:** The dried and powdered plant material would be extracted with a polar solvent like methanol or ethanol at room temperature or under reflux.
- **Acid-Base Partitioning:** The resulting crude extract would be subjected to acid-base partitioning to selectively isolate the alkaloids. The extract is dissolved in an acidic aqueous solution, washed with an organic solvent to remove neutral and acidic compounds. The aqueous layer is then basified, and the alkaloids are extracted with an immiscible organic solvent like dichloromethane or ethyl acetate.
- **Chromatographic Purification:** The crude alkaloid fraction would be subjected to multiple steps of chromatography, such as column chromatography over silica gel or alumina, followed by preparative high-performance liquid chromatography (HPLC) to yield the pure **N-Methyllindcarpine**.

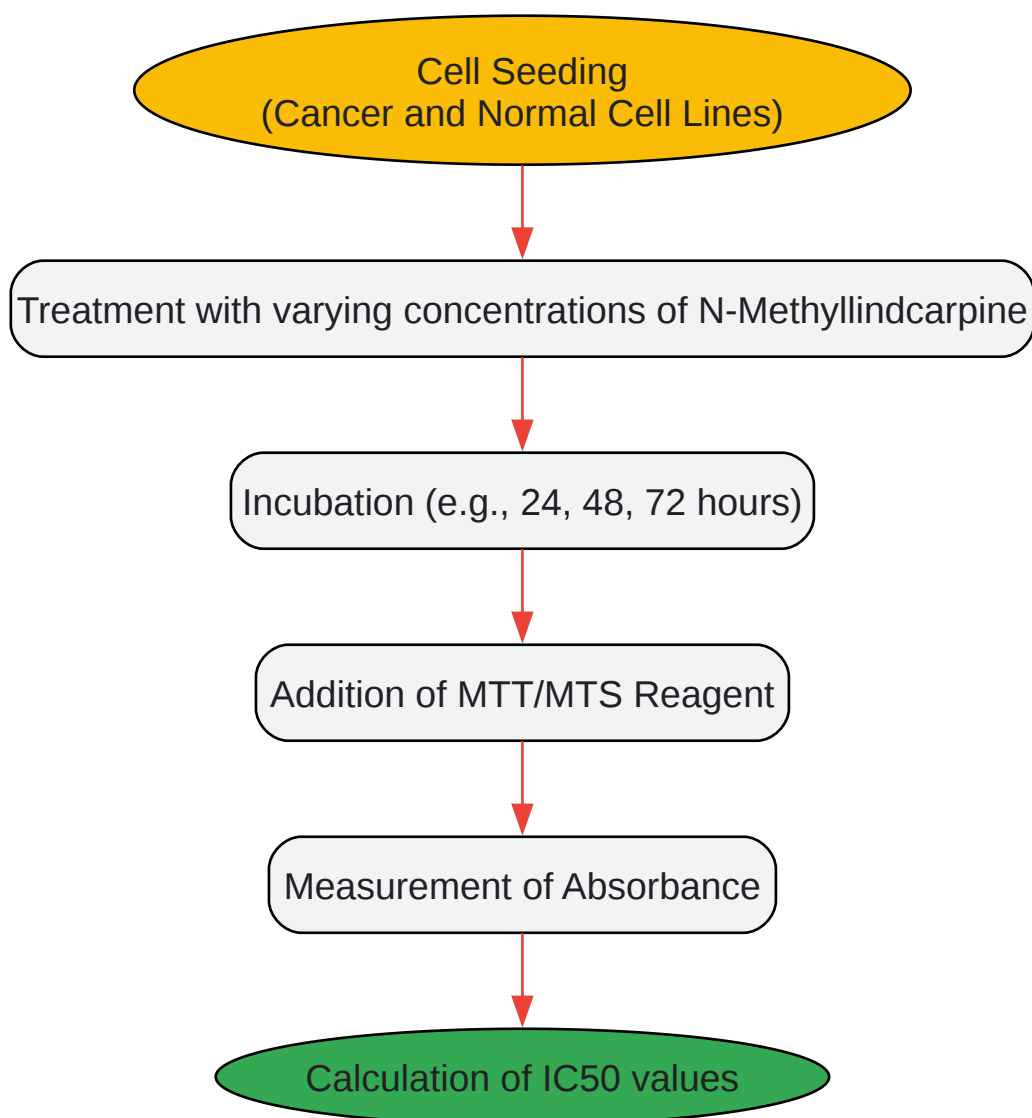
Synthesis of N-Methyllindcarpine

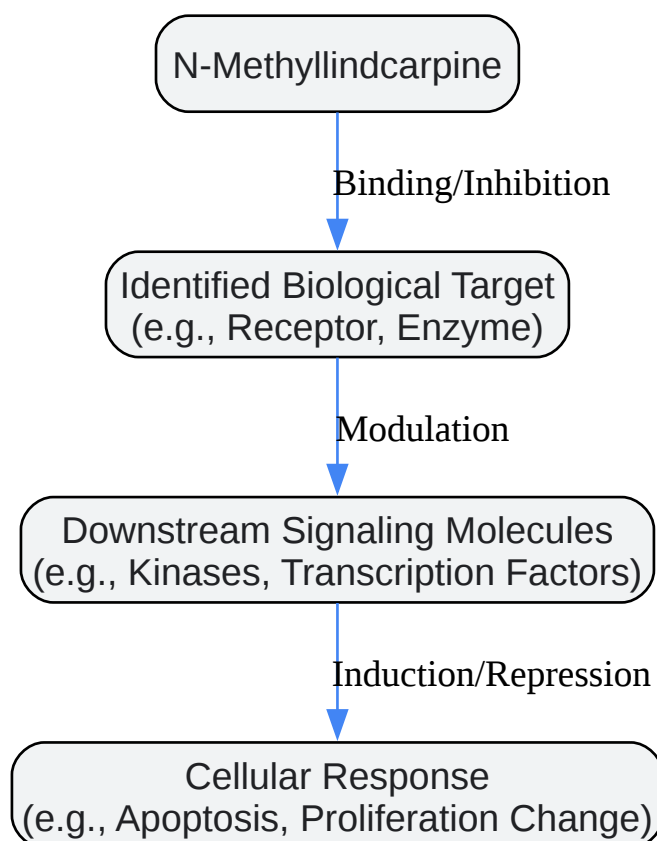
The chemical synthesis of **N-Methyllindcarpine** has not been reported. A synthetic route would likely involve the construction of the core alkaloid scaffold followed by the introduction of the N-methyl group and other functional groups.

Biological Activity Assays

To investigate the pharmacological potential of **N-Methyllindcarpine**, a variety of in vitro assays would be necessary.

The effect of **N-Methyllindcarpine** on the viability of cancer cell lines and normal cell lines could be assessed using assays like the MTT or MTS assay.





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